Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cyano(3-(4-hydroxyphenoxy)phenyl)methyl ester
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Overview
Description
Hydroxy-cypermethrin (Racemic Mixture) (1:1) is a synthetic pyrethroid compound with the molecular formula C22H19Cl2NO4 and a molecular weight of 432.297 g/mol . It is an analog of cypermethrin, commonly used as an insecticide . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-cypermethrin involves several steps, starting with the preparation of the key intermediates. One common route includes the reaction of 3-phenoxybenzaldehyde with malononitrile to form a cyano intermediate. This intermediate is then subjected to cyclopropanation using dichlorovinyl compounds under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of Hydroxy-cypermethrin typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-cypermethrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Hydroxy-cypermethrin has a wide range of applications in scientific research:
Mechanism of Action
Hydroxy-cypermethrin exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and leading to paralysis and death of the insect . The molecular targets include specific subunits of the sodium channel, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Hydroxy-cypermethrin is similar to other pyrethroid compounds such as cypermethrin, deltamethrin, and permethrin. it is unique due to its hydroxyl functional group, which can influence its reactivity and biological activity .
List of Similar Compounds
Cypermethrin: A widely used insecticide with a similar structure but without the hydroxyl group.
Deltamethrin: Another pyrethroid with high insecticidal activity.
Permethrin: Commonly used in household insecticides and for treating lice.
Hydroxy-cypermethrin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
64691-63-0 |
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Molecular Formula |
C22H19Cl2NO4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO4/c1-22(2)17(11-19(23)24)20(22)21(27)29-18(12-25)13-4-3-5-16(10-13)28-15-8-6-14(26)7-9-15/h3-11,17-18,20,26H,1-2H3 |
InChI Key |
RMCYSJORMXBLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C |
Origin of Product |
United States |
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